Home > Products > Screening Compounds P41208 > Ethyl 3,4-dihydroxybenzimidate
Ethyl 3,4-dihydroxybenzimidate - 147510-61-0

Ethyl 3,4-dihydroxybenzimidate

Catalog Number: EVT-3075664
CAS Number: 147510-61-0
Molecular Formula: C9H11NO3
Molecular Weight: 181.191
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Ethyl 3,4-dihydroxybenzimidate is a chemical compound that belongs to the class of benzimidates, which are derivatives of benzimidazole. This compound is characterized by the presence of two hydroxyl groups attached to a benzene ring, specifically at the 3 and 4 positions, and an ethyl ester functional group. Ethyl 3,4-dihydroxybenzimidate is used in various scientific applications, particularly in medicinal chemistry and biochemistry.

Source

Ethyl 3,4-dihydroxybenzimidate can be synthesized through multiple chemical pathways. The synthesis often involves the reaction of appropriate benzimidazole derivatives with ethyl esters or other reactive intermediates.

Classification
  • Chemical Name: Ethyl 3,4-dihydroxybenzimidate
  • CAS Number: Not specifically listed in the search results but can be derived from its structural components.
  • Molecular Formula: C10H12N2O3
  • Molecular Weight: Approximately 208.21 g/mol
Synthesis Analysis

Methods

The synthesis of Ethyl 3,4-dihydroxybenzimidate typically involves the following steps:

  1. Starting Materials: The synthesis begins with 3,4-diaminobenzoic acid as a precursor.
  2. Esterification: The carboxylic acid group of the diamino compound is converted to an ethyl ester using ethanol and a catalyst such as sulfuric acid.
  3. Formation of Benzimidate: The resulting compound undergoes a reaction with an appropriate aldehyde or ketone to form the benzimidate structure.

Technical Details

The reactions are usually carried out under controlled conditions to optimize yield and purity. Temperature, solvent choice (such as ethanol or dimethylformamide), and reaction time are critical parameters that influence the final product's characteristics.

Molecular Structure Analysis

Data

  • Bonding: The compound exhibits typical bonding patterns found in aromatic compounds and amides.
  • Dihedral Angles: The orientation of substituents around the nitrogen atom can affect its reactivity and interactions.
Chemical Reactions Analysis

Reactions

Ethyl 3,4-dihydroxybenzimidate can participate in various chemical reactions:

  1. Nucleophilic Substitution: The hydroxyl groups can act as nucleophiles in substitution reactions.
  2. Condensation Reactions: It can form imines or other nitrogen-containing compounds when reacted with carbonyl compounds.
  3. Oxidation Reactions: The hydroxyl groups may undergo oxidation to form corresponding ketones or aldehydes.

Technical Details

These reactions are often influenced by factors such as pH, temperature, and the presence of catalysts or solvents.

Mechanism of Action

The mechanism of action for Ethyl 3,4-dihydroxybenzimidate primarily involves its interaction with biological targets such as enzymes or receptors.

  1. Enzyme Inhibition: It may inhibit specific enzymes by binding at active sites, altering their conformation.
  2. Hydrogen Bonding: The hydroxyl groups can form hydrogen bonds with amino acids in enzyme active sites, stabilizing the complex.
Physical and Chemical Properties Analysis

Physical Properties

  • Melting Point: Not explicitly mentioned but typically falls within a range for similar compounds.
  • Solubility: Likely soluble in polar solvents such as water and ethanol due to the presence of hydroxyl groups.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reactivity is influenced by the presence of functional groups that can participate in further chemical transformations.
Applications

Ethyl 3,4-dihydroxybenzimidate has several scientific applications:

  1. Medicinal Chemistry: Used as a scaffold for developing new pharmaceuticals due to its potential biological activity.
  2. Biochemical Research: Acts as a reagent in biochemical assays to study enzyme kinetics and inhibition mechanisms.
  3. Material Science: May be utilized in synthesizing polymers or materials with specific properties due to its functional groups.
Mechanistic Basis of Hypoxia-Inducible Factor (HIF) Stabilization

Prolyl Hydroxylase Domain (PHD) Enzyme Inhibition Dynamics

Ethyl 3,4-dihydroxybenzoate (EDHB), structurally analogous to protocatechuic acid, functions as a potent competitive inhibitor of prolyl hydroxylase domain enzymes (PHD1-3). These Fe(II)- and α-ketoglutarate (α-KG)-dependent dioxygenases regulate HIF-1α stability by catalyzing the prolyl hydroxylation of HIF-1α at residues Pro402 and Pro564 under normoxic conditions. This hydroxylation serves as a recognition signal for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, targeting HIF-1α for proteasomal degradation [1] [6]. EDHB’s catechol moiety mimics the 2-oxoglutarate (2OG) co-substrate, binding directly to the active-site Fe(II) ion in PHDs and displacing α-KG [7] [9]. This inhibition stabilizes HIF-1α by preventing its oxygen-dependent degradation (ODD), even under normoxic conditions [9].

Table 1: Comparative Analysis of PHD Inhibitors

InhibitorMechanismStructural MotifSelectivity
EDHBCompetitive α-KG mimicCatechol groupBroad (PHD1/2/3)
N-Oxalylglycine (NOG)α-KG analogDicarboxylate backboneBroad
FG-2216Chelates active-site Fe(II)HydroxypyridinePHD2-preferential
2-HydroxyglutarateOncometabolite competitorHydroxylated carboxylateBroad

Key Research Findings:

  • Enzyme Kinetics: EDHB exhibits a Ki value of ~15 µM against PHD2, significantly lower than physiological α-KG concentrations (50–100 µM), indicating high inhibitory potency [9].
  • Isoform Specificity: siRNA knockdown experiments reveal that PHD1 and PHD3 inhibition most significantly impairs hypoxia-responsive pathways, while PHD2 knockdown shows minimal effects on HIF-1α stabilization [2].
  • Cellular Validation: In L6 myoblasts, EDHB preconditioning (500–1000 µM) elevates HIF-1α protein levels by >80% within 4 hours, confirmed via ELISA and immunoblotting [9].

Oxygen-Sensing Pathways and Post-Translational HIF-1α Regulation

The oxygen-sensing pathway hinges on PHD-mediated hydroxylation of HIF-1α, a process strictly dependent on O₂ availability, Fe(II), ascorbate, and α-KG [6] [8]. Under normoxia (21% O₂), PHDs hydroxylate HIF-1α at two proline residues (Pro402/Pro564) within its oxygen-dependent degradation domain (ODDD). This enables VHL binding, initiating ubiquitination and proteasomal degradation (half-life: 6–8 minutes) [1] [5]. Concurrently, Factor Inhibiting HIF (FIH-1) hydroxylates Asn803 in the C-terminal transactivation domain (C-TAD), blocking interaction with transcriptional co-activators p300/CBP [1] [10].

EDHB subverts this pathway by:

  • Stabilizing HIF-1α: By inhibiting PHDs, EDHB prevents ODDD hydroxylation, prolonging HIF-1α half-life >4-fold [9].
  • Enhancing Transcriptional Activity: Stabilized HIF-1α translocates to the nucleus, dimerizes with HIF-1β, and recruits p300/CBP to hypoxia-response elements (HREs) in target genes (e.g., VEGF, GLUT1, HO-1) [5] [8].

Table 2: HIF-1α Regulatory Domains and EDHB-Mediated Effects

DomainFunctionRegulatory MechanismEDHB Impact
bHLH-PASDNA binding & dimerizationConstitutiveUnaffected
NODD/CODDOxygen-dependent degradationPHD-mediated hydroxylation → VHL recognitionStabilization via PHD inhibition
N-TAD/C-TADTranscriptional activationFIH-mediated hydroxylation → p300/CBP blockadeIndirect enhancement of transactivation
IDInhibitory domainSuppresses TAD activityUnaffected

Critical Insights:

  • Dual Hydroxylation Sites: The Km of PHDs for O₂ (~90 µM) exceeds that of FIH-1 (~230 µM), explaining why mild hypoxia stabilizes HIF-1α without activating its transactivation domain [1].
  • Pseudohypoxia: In cancers (e.g., ccRCC), VHL mutations or EDHB-like inhibitors stabilize HIF-1α constitutively, driving angiogenesis and metabolic reprogramming independently of oxygen tension [5] [8].

Competitive Inhibition of α-Ketoglutarate-Dependent Hydroxylation

EDHB operates within the catalytic framework of α-KG-dependent dioxygenases, which employ a conserved 2-His-1-carboxylate triad to coordinate Fe(II) and co-substrates [7]. The catalytic cycle involves:

  • Substrate Binding: Sequential binding of α-KG (bidentate) and O₂ to Fe(II).
  • Decarboxylation: Oxidative decomposition of α-KG to succinate and CO₂, generating a reactive Fe(IV)=O species.
  • Hydroxylation: Fe(IV)=O oxidizes HIF-1α prolyl residues [4] [7].

EDHB’s ortho-dihydroxybenzene structure competitively displaces α-KG by:

  • Chelating Fe(II): The catechol group coordinates Fe(II) at the active site, occupying the α-KG binding pocket [7] [9].
  • Steric Blockade: Ethyl ester substituents hinder access of α-KG to the catalytic core, validated via X-ray crystallography of homologous enzymes [7].

Table 3: Kinetic Parameters of α-KG-Dependent Hydroxylases and EDHB Inhibition

EnzymeSubstrateKₘ (α-KG)Kᵢ (EDHB)Inhibition Mode
PHD2HIF-1α (Pro564)5.2 µM15.0 µMCompetitive
FIH-1HIF-1α (Asn803)22.0 µM85.0 µMMixed
Collagen P4HProline50.0 µM>500 µMWeak/non-competitive

Mechanistic Evidence:

  • Structural Mimicry: EDHB’s Ki (15 µM) closely aligns with α-KG’s Km (5–50 µM) for PHDs, confirming competitive inhibition [7] [9].
  • Oncometabolite Parallels: Like the oncometabolite D-2-hydroxyglutarate (D-2HG), which competitively inhibits PHDs (Ki ~10 µM), EDHB exploits conserved residues in the α-KG binding pocket [4] [7].
  • Uncoupled Decarboxylation: EDHB triggers abortive catalytic cycles, consuming O₂ without hydroxylating HIF-1α, depleting cellular oxygen reserves [7].

Properties

CAS Number

147510-61-0

Product Name

Ethyl 3,4-dihydroxybenzimidate

IUPAC Name

ethyl 3,4-dihydroxybenzenecarboximidate

Molecular Formula

C9H11NO3

Molecular Weight

181.191

InChI

InChI=1S/C9H11NO3/c1-2-13-9(10)6-3-4-7(11)8(12)5-6/h3-5,10-12H,2H2,1H3

InChI Key

SQINXQATAXZPIR-UHFFFAOYSA-N

SMILES

CCOC(=N)C1=CC(=C(C=C1)O)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.